molecular formula C6H6N2O B12942456 2H-Imidazo[5,1-B][1,3]oxazine CAS No. 55450-95-8

2H-Imidazo[5,1-B][1,3]oxazine

Cat. No.: B12942456
CAS No.: 55450-95-8
M. Wt: 122.12 g/mol
InChI Key: SAPGQBDYPMMHDA-UHFFFAOYSA-N
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Description

2H-Imidazo[5,1-B][1,3]oxazine is a heterocyclic compound that features both imidazole and oxazine rings fused together. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Imidazo[5,1-B][1,3]oxazine typically involves multicomponent reactions and cyclization processes. One common method includes the reaction of α-aminoalkylnaphthols or phenols with tertiary amines under visible light irradiation in the presence of dimethyl sulfoxide (DMSO) as a solvent. This reaction proceeds via α-C–H activation and forms a new C–O bond, resulting in the cyclization to produce 1,3-oxazines .

Industrial Production Methods

the principles of green chemistry, such as catalyst-free reactions and the use of naturally abundant resources, are often emphasized to achieve sustainable and efficient production .

Chemical Reactions Analysis

Types of Reactions

2H-Imidazo[5,1-B][1,3]oxazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the oxazine ring, leading to the formation of hydrogenated analogs.

    Substitution: Substitution reactions can introduce various functional groups into the imidazole or oxazine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like aerial oxygen, reducing agents, and various catalysts. Reaction conditions often involve room temperature and the use of solvents like DMSO .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxazine derivatives, while substitution reactions can yield a variety of functionalized imidazo-oxazine compounds .

Mechanism of Action

The mechanism of action of 2H-Imidazo[5,1-B][1,3]oxazine involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or modulator of specific enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific derivatives and their applications .

Properties

CAS No.

55450-95-8

Molecular Formula

C6H6N2O

Molecular Weight

122.12 g/mol

IUPAC Name

2H-imidazo[5,1-b][1,3]oxazine

InChI

InChI=1S/C6H6N2O/c1-2-8-5-7-4-6(8)9-3-1/h1-2,4-5H,3H2

InChI Key

SAPGQBDYPMMHDA-UHFFFAOYSA-N

Canonical SMILES

C1C=CN2C=NC=C2O1

Origin of Product

United States

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